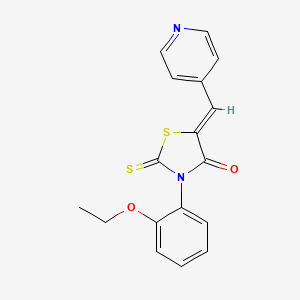

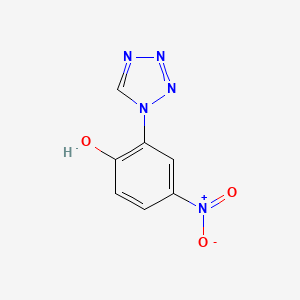

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol” is likely a nitrogen-rich compound due to the presence of the tetrazole group . Nitrogen-rich compounds are often used in the development of new drugs and other pharmaceutical applications .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and their structures were established by NMR and MS analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has demonstrated the successful synthesis and structural characterization of various complexes involving derivatives of tetrazolyl phenols. For instance, new complexes constructed with (1H-tetrazol-5-yl)phenol derivatives have been synthesized, showcasing diverse structural frameworks and properties. These complexes were meticulously characterized using elemental analysis, single-crystal X-ray diffraction, infrared spectroscopy, powder X-ray diffraction, and thermogravimetric analysis, revealing their potential for applications in magnetic, fluorescence, and UV–Vis properties (Xie et al., 2018).

Luminescent Properties and Sensing Applications

A novel study on a Pb(II)-organic framework, incorporating a tetrazolyl phenol derivative, highlighted its excellent luminescence and stability in various solvents. This framework acts as a dual functional sensor for detecting nitroaromatic explosives (NACs) and Fe3+ ions with high selectivity and sensitivity, showcasing potential for biological and environmental sensing applications (Luo et al., 2017).

Antimicrobial Activity

Research on the spectral characterization and antimicrobial activity of phenol derivatives and their zinc(II) complexes has demonstrated selective antibacterial activity. These studies suggest the potential of tetrazolyl phenol derivatives in developing antimicrobial agents (Tavman et al., 2010).

Electronic and Electrical Properties

Investigations into the electronic, electrical, and gas sensing properties of novel phthalocyanines substituted with tetrazole-based groups have opened new avenues for utilizing these compounds in electronic and sensor technologies. These studies focus on their application in detecting toluene, showcasing the versatility of tetrazolyl phenols in materials science (Gümrükçü et al., 2011).

Fluorescence Probing

The synthesis and fluorescence properties of a Co2+ fluorescent probe based on a phenol derivative have been explored, indicating good selectivity towards Co2+ ions. This suggests the compound's utility as a fluorescence chemical sensor, highlighting the potential for developing novel fluorescence probes (Hou Xuan, 2012).

Eigenschaften

IUPAC Name |

4-nitro-2-(tetrazol-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3/c13-7-2-1-5(12(14)15)3-6(7)11-4-8-9-10-11/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJYDYLGYNHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2808276.png)

![3-[3-(1,1-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)